molecular formula C24H28N2O2S2 B15100852 5-[(4-Octyloxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one

5-[(4-Octyloxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15100852
M. Wt: 440.6 g/mol
InChI Key: FPAHKPIGHJWKQI-PYCFMQQDSA-N
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Description

5-[(4-Octyloxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . This compound features a thiazolidinone core with a phenylamino group and an octyloxyphenylmethylene substituent, which contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 5-[(4-Octyloxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of thiazolidinone derivatives with appropriate aldehydes and amines under specific conditions. One common method is the Knoevenagel condensation reaction, where thiazolidinone reacts with an aldehyde in the presence of a base such as piperidine . The reaction conditions often include solvents like ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

5-[(4-Octyloxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, DMF, and acetic acid, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used but can include a wide range of substituted thiazolidinone derivatives.

Comparison with Similar Compounds

5-[(4-Octyloxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H28N2O2S2

Molecular Weight

440.6 g/mol

IUPAC Name

(5Z)-3-anilino-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H28N2O2S2/c1-2-3-4-5-6-10-17-28-21-15-13-19(14-16-21)18-22-23(27)26(24(29)30-22)25-20-11-8-7-9-12-20/h7-9,11-16,18,25H,2-6,10,17H2,1H3/b22-18-

InChI Key

FPAHKPIGHJWKQI-PYCFMQQDSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC3=CC=CC=C3

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC3=CC=CC=C3

Origin of Product

United States

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